(2Z)-6-nitro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
(2Z)-6-Nitro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound featuring a chromene (benzopyran) backbone substituted with a nitro group at position 6, a trifluoromethylphenyl imino moiety at position 2, and a carboxamide group at position 2.
Properties
IUPAC Name |
6-nitro-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O4/c18-17(19,20)10-2-1-3-11(8-10)22-16-13(15(21)24)7-9-6-12(23(25)26)4-5-14(9)27-16/h1-8H,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPUVLWBWAGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-nitro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro group and the trifluoromethyl-substituted phenyl group. The final step involves the formation of the imino and carboxamide functionalities under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction setups, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-nitro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
(2Z)-6-nitro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-6-nitro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, aiding in membrane permeability. The chromene core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Chromene-Based Analogues
Chromene derivatives are widely studied for their biological activities. For example, 3-chloro-N-phenyl-phthalimide () shares a fused aromatic system but replaces the chromene core with a phthalimide structure. Key differences include:
Trifluoromethyl-Substituted Carboxamides
Several carboxamide derivatives with trifluoromethyl groups are listed in , such as N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide. Comparisons include:
- Bioactivity : Trifluoromethyl groups are often used to enhance metabolic stability and binding affinity in drug design. The target compound’s chromene core may offer distinct conformational rigidity compared to pyrazole or pyridine cores in patented analogues, influencing target selectivity .
- Synthetic Challenges: Introducing the trifluoromethyl group onto an imino-linked phenyl ring (as in the target compound) may require specialized fluorination techniques, whereas pyrazole-based trifluoromethyl carboxamides () might employ more straightforward halogen-exchange routes.
Nitro-Substituted Aromatic Compounds
The nitro group in the target compound is a strong electron-withdrawing substituent. Similar nitro-containing pharmaceuticals, such as N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide (), highlight:
- This contrasts with sulfonyl or cyano groups, which are more stable under physiological conditions .
- Electronic Polarization : The nitro group’s resonance effects may enhance the electrophilicity of the chromene ring, facilitating interactions with biological targets like kinases or oxidoreductases.
Research Findings and Data Tables
Table 1: Key Structural and Property Comparisons
*LogP values estimated using fragment-based methods.
Biological Activity
The compound (2Z)-6-nitro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide belongs to the chromene family, characterized by a bicyclic structure that combines a benzene ring with a pyran ring. This compound is notable for its unique trifluoromethyl substitution, which enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Functional Groups
- Nitro group : Enhances reactivity and potential interactions with biological targets.
- Trifluoromethyl group : Increases lipophilicity, potentially improving bioavailability.
- Carboxamide group : Contributes to solubility and reactivity.
Research indicates that chromene derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that chromene derivatives may possess antimicrobial properties, possibly through the inhibition of bacterial enzymes.
- Anticancer Properties : Some analogues have shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models.
- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, influencing pathways related to diseases such as Chagas disease and human African trypanosomiasis.
Structure-Activity Relationship (SAR)
A SAR analysis reveals that modifications in the chromene structure can significantly impact biological activity. For example, substituents like trifluoromethyl groups enhance enzyme binding affinity and improve therapeutic efficacy against specific targets.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2Z)-N-acetyl-6-methoxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide | Contains methoxy and methylsulfanyl groups | Anticancer properties |
| (2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | Features methoxy and trifluoromethyl groups | Antioxidant effects |
| (2Z)-N-acetyl-6-nitro-2-{[4-(dichlorophenyl)imino]-6-nitro}chromene-3-carboxamide | Contains nitro substituents | Antimicrobial activity |
Study 1: Antiparasitic Activity
A study focused on the antiparasitic effects of chromene derivatives demonstrated that several compounds, including those structurally similar to this compound, exhibited significant efficacy against Trypanosoma cruzi and Trypanosoma brucei. The results indicated low micromolar IC50 values for these compounds, suggesting potent biological activity.
Study 2: Cytotoxicity Assessment
In vitro assays assessed the cytotoxic effects of the compound against various cancer cell lines. The findings indicated that the compound could inhibit cell growth in breast cancer models, demonstrating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
